Einecs 287-243-8

Description

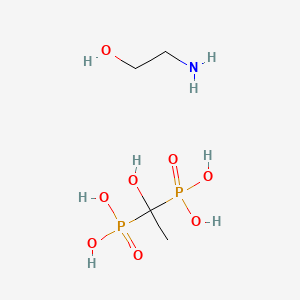

Structure

3D Structure of Parent

Properties

CAS No. |

85443-51-2 |

|---|---|

Molecular Formula |

C2H8O7P2.C2H7NO C4H15NO8P2 |

Molecular Weight |

267.11 g/mol |

IUPAC Name |

2-aminoethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid |

InChI |

InChI=1S/C2H7NO.C2H8O7P2/c3-1-2-4;1-2(3,10(4,5)6)11(7,8)9/h4H,1-3H2;3H,1H3,(H2,4,5,6)(H2,7,8,9) |

InChI Key |

QJXDOXIQIDGSIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(O)(P(=O)(O)O)P(=O)(O)O.C(CO)N |

physical_description |

Liquid |

Related CAS |

85443-51-2 |

Origin of Product |

United States |

Foundational & Exploratory

3-(trimethoxysilyl)propyl methacrylate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-(trimethoxysilyl)propyl methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(trimethoxysilyl)propyl methacrylate (TMSPMA), also known as [γ-(Methacryloyloxy)propyl]trimethoxysilane, is a versatile bifunctional organosilane that serves as a crucial coupling agent and monomer in advanced materials science.[1][2] Its unique molecular structure, featuring a polymerizable methacrylate group and a hydrolyzable trimethoxysilyl group, allows it to form covalent bonds with both organic polymers and inorganic substrates. This dual reactivity makes TMSPMA an indispensable component in the formulation of adhesives, coatings, composites, and dental restorative materials.[1][3][4] In the realm of drug development and biomedical applications, it is utilized in the synthesis of hybrid nanomaterials, functionalized drug carriers, and scaffolds for tissue engineering.[4][5] This guide provides a comprehensive overview of the synthesis, reaction mechanism, and detailed characterization of TMSPMA.

Synthesis of 3-(trimethoxysilyl)propyl methacrylate

The industrial synthesis of 3-(trimethoxysilyl)propyl methacrylate is most commonly achieved through the hydrosilylation of allyl methacrylate with trimethoxysilane.[1][6] This platinum-catalyzed addition reaction is highly efficient and selectively yields the desired γ-isomer due to the higher reactivity of the allyl double bond.[6]

Reaction Mechanism

The synthesis proceeds via a well-established hydrosilylation mechanism, often catalyzed by a platinum complex like Karstedt's catalyst. The key steps involve the oxidative addition of the Si-H bond to the platinum center, coordination of the allyl methacrylate's double bond, migratory insertion, and finally, reductive elimination to yield the product and regenerate the catalyst.

Caption: Hydrosilylation reaction pathway for TMSPMA synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3-(trimethoxysilyl)propyl methacrylate

This protocol describes a general laboratory-scale synthesis.

-

Reactor Setup: A 500 mL three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer. The entire apparatus is flushed with dry nitrogen to ensure an inert atmosphere.

-

Charging Reactants: The flask is charged with trimethoxysilane and a platinum catalyst (e.g., Karstedt's catalyst, ~10 ppm).

-

Addition of Allyl Methacrylate: Allyl methacrylate is added dropwise from the dropping funnel to the stirred solution. An inhibitor, such as hydroquinone (50 ppm), is often included to prevent premature polymerization of the methacrylate group.[7]

-

Reaction Conditions: The reaction is typically exothermic. The temperature is maintained at 60-80°C using a water bath for cooling if necessary. The addition rate of allyl methacrylate is controlled to keep the temperature within this range.

-

Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to observe the consumption of reactants.

-

Purification: Upon completion, the crude product is purified by vacuum distillation to remove unreacted starting materials and the catalyst, yielding TMSPMA as a clear, colorless liquid.[1]

Protocol 2: Characterization by FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the presence of key functional groups in the synthesized molecule.

-

Sample Preparation: A small drop of the purified liquid TMSPMA is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a neat spectrum can be obtained by placing a thin film of the liquid between two KBr plates.

-

Data Acquisition: The spectrum is recorded over the range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.[8] A background spectrum of the clean ATR crystal is recorded first.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in TMSPMA.

Protocol 3: Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

-

Sample Preparation: Approximately 10-20 mg of the purified TMSPMA is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: A proton NMR spectrum is acquired on a spectrometer (e.g., 400 MHz). Standard parameters are used, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired. A proton-decoupled pulse sequence is used to simplify the spectrum.

-

²⁹Si NMR Acquisition: A silicon-29 NMR spectrum can also be acquired to confirm the silicon environment.

-

Data Analysis: The chemical shifts (δ), integration values, and multiplicity of the signals are analyzed to confirm the structure of the TMSPMA molecule.

Data Presentation and Characterization

The synthesized 3-(trimethoxysilyl)propyl methacrylate is a clear, light-sensitive liquid with a faintly sweet odor.[1] Its identity and purity are confirmed using a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₅Si | [1] |

| Molecular Weight | 248.35 g/mol | [9] |

| Boiling Point | 190 °C | [3] |

| Density | 1.045 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.431 | [3] |

| Flash Point | 92 °C (closed cup) | [9] |

FTIR Spectroscopic Data

The FTIR spectrum of TMSPMA displays characteristic bands that confirm its chemical structure. The presence of the methacrylate group is confirmed by the C=O and C=C stretching vibrations, while the Si-O-C bonds from the trimethoxysilyl group are also clearly visible.[8]

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~2950 | C-H Stretch | CH₃ and CH₂ groups |

| ~1720 | C=O Stretch | Ester carbonyl |

| ~1639 | C=C Stretch | Methacrylate vinyl group |

| ~1260 | C-O Stretch | Ester C-O bond |

| ~1055-1100 | Si-O-C Asymmetric Stretch | Trimethoxysilyl group |

| ~815 | Si-O Stretch | Trimethoxysilyl group |

Data compiled from sources[8][10][11].

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides a definitive structural confirmation through distinct signals for each proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.10 | s | 1H | =CH₂ (vinyl, trans to C=O) |

| ~5.55 | s | 1H | =CH₂ (vinyl, cis to C=O) |

| ~4.10 | t | 2H | -O-CH₂- |

| ~3.58 | s | 9H | -Si-(OCH₃)₃ |

| ~1.95 | s | 3H | -C(CH₃)= |

| ~1.80 | m | 2H | -CH₂-CH₂-Si- |

| ~0.70 | t | 2H | -CH₂-Si- |

Chemical shifts are approximate and may vary slightly based on solvent and instrument. Data compiled from sources[7][12][13].

Experimental and Characterization Workflow

The overall process from synthesis to final characterization follows a logical progression to ensure the production and verification of a high-purity product.

Caption: Workflow for TMSPMA synthesis and characterization.

Conclusion

The synthesis of 3-(trimethoxysilyl)propyl methacrylate via hydrosilylation is a robust and well-established method for producing this high-purity bifunctional molecule. Its structure can be unequivocally confirmed through a combination of spectroscopic techniques, primarily FTIR and NMR, which provide a detailed fingerprint of its constituent functional groups. The quantitative data and protocols provided in this guide offer a foundational resource for researchers and scientists working with TMSPMA, enabling its effective application in the development of advanced hybrid materials for a wide range of industries, including pharmaceuticals and drug delivery systems.

References

- 1. Page loading... [guidechem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. 3-(Trimethoxysilyl)propyl methacrylate 98 2530-85-0 [sigmaaldrich.com]

- 4. 3-(Trimethoxysilyl)propyl methacrylate 98% | 2530-85-0 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 3-(METHACRYLOYLOXY)PROPYLTRIS(TRIMETHYLSILOXY)SILANE(17096-07-0) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide on 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA): Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and reactivity of 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), a versatile bifunctional organosilane. TMSPMA plays a crucial role as a coupling agent, adhesion promoter, and crosslinking agent in a wide array of applications, including the development of advanced materials for the biomedical and pharmaceutical industries.

Chemical Structure

3-(Trimethoxysilyl)propyl methacrylate, also known by its IUPAC name 3-trimethoxysilylpropyl 2-methylprop-2-enoate, is an organic compound with the chemical formula C10H20O5Si.[1][2] Its molecular weight is 248.35 g/mol .[1][2] The structure of TMSPMA is characterized by two key functional groups connected by a propyl chain: a methacrylate group and a trimethoxysilyl group.[2]

Key Structural Features:

-

Methacrylate Group: This functional group contains a carbon-carbon double bond, making it susceptible to polymerization reactions, typically initiated by free radicals. This allows TMSPMA to form covalent bonds with organic polymers.

-

Trimethoxysilyl Group: This group consists of a silicon atom bonded to three methoxy groups. The silicon-oxygen bonds are susceptible to hydrolysis, which leads to the formation of reactive silanol groups (Si-OH). These silanol groups can then condense with other silanol groups or with hydroxyl groups on inorganic surfaces to form stable siloxane bonds (Si-O-Si).

-

Propyl Chain: A three-carbon aliphatic chain that acts as a spacer between the two reactive functional groups.

The unique bifunctional nature of TMSPMA, possessing both a polymerizable organic group and an inorganic-reactive silane group, is the foundation of its utility as a molecular bridge between organic and inorganic materials.[2]

Physicochemical Properties

A summary of the key physicochemical properties of TMSPMA is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2530-85-0 | [1][3] |

| Molecular Formula | C10H20O5Si | [1][2] |

| Molecular Weight | 248.35 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 190 °C | [4] |

| Density | 1.045 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.431 | [4] |

| Flash Point | 198 °F (92.2 °C) | [4] |

| Water Solubility | Reacts slowly | [4] |

Reactivity of TMSPMA

The reactivity of TMSPMA is dictated by its two distinct functional moieties. Understanding these reactions is critical for its effective application.

Hydrolysis and Condensation of the Trimethoxysilyl Group

The primary reaction of the trimethoxysilyl group is hydrolysis, which is the cleavage of the Si-OCH3 bonds by water to form silanol (Si-OH) groups and methanol. This reaction is typically catalyzed by acids or bases. The subsequent step is condensation, where the newly formed silanol groups react with each other or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) or siloxy (Si-O-Substrate) bonds.

Experimental Protocol: Hydrolysis of TMSPMA

A common method for the pre-hydrolysis of TMSPMA involves its dilution in an ethanol-water solution with the pH adjusted using an acid.[5]

-

Materials: 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), Ethanol, Deionized Water, Acetic Acid.

-

Procedure:

-

Prepare a 95% ethanol/5% water solution (by volume).

-

Adjust the pH of the solution to between 4.5 and 5.5 using acetic acid.

-

Add TMSPMA to the acidified ethanol/water solution to the desired concentration (e.g., 1-5% by weight).

-

Stir the solution for a designated period (e.g., 1-24 hours) at room temperature to allow for hydrolysis to occur. The exact time will depend on the desired degree of hydrolysis.

-

The hydrolyzed TMSPMA solution is then ready for application to a substrate.

-

The following diagram illustrates the hydrolysis and condensation pathway of TMSPMA.

References

- 1. 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 3-(Trimethoxysilyl)propyl methacrylate | 2530-85-0 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Methacryloxypropyltrimethoxysilane | 2530-85-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(Trimethoxysilyl)propyl Methacrylate for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), a versatile organosilane coupling agent with significant applications in the fields of materials science and advanced drug delivery. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support the design and characterization of TMSPMA-based materials. Key topics covered include the physicochemical characteristics of TMSPMA, its hydrolysis and polymerization behavior, and its role in the formation of nanoparticles for therapeutic applications. Detailed experimental methodologies for characterization techniques such as Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are provided. Furthermore, this guide illustrates the cellular uptake and intracellular trafficking of TMSPMA-functionalized silica nanoparticles, providing a foundational understanding of their mechanism of action in drug delivery.

Introduction

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) is a bifunctional organosilane that possesses both a polymerizable methacrylate group and hydrolyzable trimethoxysilyl groups. This unique structure allows it to act as a crucial linking agent between organic polymers and inorganic materials, making it an invaluable component in the synthesis of hybrid materials. In the realm of drug development, TMSPMA is extensively utilized as a surface modification agent for nanoparticles, enhancing their stability, biocompatibility, and functionality for targeted drug delivery applications. The ability to form a stable silica network through hydrolysis and condensation of the methoxy groups, combined with the potential for polymerization of the methacrylate group, offers a versatile platform for the encapsulation and controlled release of therapeutic agents.

Physicochemical Properties

The physical and chemical properties of 3-(trimethoxysilyl)propyl methacrylate are summarized in the tables below. This data is essential for its proper handling, storage, and application in laboratory and manufacturing settings.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O₅Si | |

| Molecular Weight | 248.35 g/mol | |

| Appearance | Clear, colorless liquid | [1] |

| Density | 1.045 g/mL at 25 °C | [2] |

| Boiling Point | 190 °C | [2] |

| Refractive Index | 1.4285 - 1.431 at 20 °C | [2] |

| Flash Point | 92 °C (198 °F) | [2] |

| Solubility | Soluble in acetone, benzene, ether, methanol, and hydrocarbons. Insoluble in water. | [1] |

Chemical Properties

| Property | Description | Reference(s) |

| Hydrolysis | The trimethoxysilyl group readily hydrolyzes in the presence of water to form silanol (Si-OH) groups and methanol. This reaction is catalyzed by both acids and bases.[3] | [3] |

| Condensation | The silanol groups formed during hydrolysis can undergo self-condensation to form stable siloxane (Si-O-Si) bonds, leading to the formation of a cross-linked polysilsesquioxane network.[4] | [4] |

| Polymerization | The methacrylate group can undergo free-radical polymerization, allowing TMSPMA to be incorporated into various polymer chains or to form homopolymers.[4][5] | [4][5] |

| Reactivity | Reacts with hydroxyl and carboxyl groups.[2] It is sensitive to moisture, heat, and light.[1][6] | [1][2][6] |

| Hazardous Decomposition | When heated to decomposition, it emits acrid smoke and irritating fumes, including carbon monoxide, carbon dioxide, and silicon dioxide. |

Chemical Reactivity and Mechanisms

The utility of TMSPMA in material science and drug delivery is primarily due to its dual reactivity. The following sections and diagrams illustrate the key chemical transformations of TMSPMA.

Hydrolysis and Condensation

The hydrolysis of the trimethoxysilyl group is the initial step in the formation of a silica network. This is followed by the condensation of the resulting silanol groups.

Caption: Hydrolysis and condensation of TMSPMA.

Polymerization

The methacrylate group of TMSPMA allows it to participate in polymerization reactions, typically initiated by free radicals. This enables the formation of organic-inorganic hybrid polymers.

Caption: Free-radical polymerization of TMSPMA.

Experimental Protocols

This section provides detailed methodologies for the characterization of TMSPMA and TMSPMA-functionalized materials.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in TMSPMA and to monitor its chemical transformations, such as hydrolysis, condensation, and polymerization.

Objective: To confirm the chemical structure of TMSPMA and to observe changes upon hydrolysis and polymerization.

Instrumentation:

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Liquid TMSPMA: A small drop of liquid TMSPMA is placed directly onto the ATR crystal.

-

TMSPMA-functionalized nanoparticles: A small amount of the dried nanoparticle powder is placed on the ATR crystal and pressure is applied to ensure good contact.

Data Acquisition:

-

Spectral Range: 4000 - 600 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before each sample measurement.

Expected Characteristic Peaks for TMSPMA:

-

C=O stretch (methacrylate): ~1720 cm⁻¹

-

C=C stretch (methacrylate): ~1638 cm⁻¹

-

Si-O-C stretch: ~1080 cm⁻¹ and ~815 cm⁻¹

-

C-H stretches (alkyl chain): ~2945 cm⁻¹ and ~2840 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of TMSPMA and its derivatives. ¹H, ¹³C, and ²⁹Si NMR are particularly useful.

Objective: To elucidate the detailed chemical structure and purity of TMSPMA.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve approximately 10-20 mg of TMSPMA in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition (¹H NMR):

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

Expected Chemical Shifts (¹H NMR in CDCl₃):

-

~6.1 and ~5.5 ppm: Vinylic protons of the methacrylate group.

-

~4.1 ppm: Methylene protons adjacent to the ester oxygen (-O-CH₂-).

-

~3.6 ppm: Methoxide protons on the silicon atom (-Si(OCH₃)₃).

-

~1.9 ppm: Methyl protons of the methacrylate group.

-

~1.8 ppm: Methylene protons in the propyl chain.

-

~0.7 ppm: Methylene protons adjacent to the silicon atom (-CH₂-Si).

Synthesis of TMSPMA-Functionalized Silica Nanoparticles

This protocol describes a general method for the surface modification of silica nanoparticles with TMSPMA.

Materials:

-

Silica nanoparticles (e.g., synthesized via Stöber method)

-

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)

-

Ethanol

-

Ammonium hydroxide (or acetic acid for acidic conditions)

-

Deionized water

Procedure:

-

Disperse a known amount of silica nanoparticles in ethanol and sonicate for 15-30 minutes to ensure a uniform dispersion.

-

Add a specific volume of deionized water and ammonium hydroxide (to catalyze the reaction under basic conditions).

-

Add the desired amount of TMSPMA to the nanoparticle suspension while stirring.

-

Allow the reaction to proceed at room temperature or elevated temperature (e.g., 40-60 °C) for a specified time (e.g., 6-24 hours) with continuous stirring.

-

After the reaction, collect the functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles several times with ethanol and deionized water to remove unreacted TMSPMA and other byproducts.

-

Dry the functionalized nanoparticles in a vacuum oven.

Application in Drug Delivery: Cellular Uptake and Intracellular Trafficking

TMSPMA is instrumental in the fabrication of silica-based nanoparticles for drug delivery. The silane shell provides a robust and biocompatible surface that can be further functionalized for targeting and controlled release. The following diagrams illustrate the general mechanisms by which these nanoparticles are internalized by cells and subsequently release their therapeutic cargo.

Cellular Uptake of TMSPMA-Functionalized Nanoparticles

The primary mechanism for the cellular entry of silica nanoparticles is endocytosis. The specific pathway can be influenced by nanoparticle size, shape, and surface chemistry.

Caption: Cellular uptake and endosomal trafficking of nanoparticles.

Intracellular Drug Release Workflow

Following endocytosis, the nanoparticles are trafficked through the endo-lysosomal pathway. The acidic environment of the lysosome can trigger the degradation of the nanoparticle matrix or cleavage of pH-sensitive linkers, leading to drug release into the cytoplasm.

Caption: Workflow of intracellular drug release.

Conclusion

3-(Trimethoxysilyl)propyl methacrylate is a highly versatile molecule with significant potential in the development of advanced drug delivery systems. Its unique chemical properties allow for the robust synthesis of functionalized nanoparticles capable of encapsulating and delivering therapeutic agents. A thorough understanding of its physicochemical properties, reactivity, and the biological interactions of its derived materials, as detailed in this guide, is paramount for the rational design and successful implementation of novel nanomedicines. The provided experimental protocols serve as a starting point for the characterization and quality control of TMSPMA-based materials in a research and development setting. Further research into specific signaling pathways activated by TMSPMA-based drug carriers will continue to refine their therapeutic applications.

References

- 1. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.ekb.eg [journals.ekb.eg]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of Silane Coupling Agents: An In-depth Look at the Mechanism of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA)

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A Molecular Bridge

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) is a bifunctional organosilane that acts as a molecular bridge, forming a durable link between inorganic and organic materials. This unique capability stems from its two distinct reactive groups: a trimethoxysilyl group and a methacrylate group.[1] The silane portion of the molecule is responsible for forming strong covalent bonds with inorganic substrates, such as glass, silica, and metal oxides, while the methacrylate end participates in polymerization with a wide range of organic polymers.[2][3] This dual reactivity makes TMSPMA an indispensable tool in materials science, particularly in the development of advanced composites, adhesives, coatings, and, increasingly, in the sophisticated realm of drug delivery systems.[4][5]

The Two-Fold Mechanism of Action

The efficacy of TMSPMA as a coupling agent is rooted in a two-step reaction mechanism:

-

Hydrolysis and Condensation of the Trimethoxysilyl Group: The process begins with the hydrolysis of the methoxy groups (-OCH₃) on the silicon atom in the presence of water. This reaction forms reactive silanol groups (-Si-OH).[1] These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable siloxane bonds (-Si-O-Substrate).[6] Alternatively, the silanol groups can self-condense with other TMSPMA molecules to form a polysiloxane network on the surface.[7] The rate of these reactions is highly dependent on factors such as pH, temperature, and the presence of catalysts.[1][7]

-

Polymerization of the Methacrylate Group: The methacrylate group of TMSPMA is a vinyl functional group that can readily undergo free-radical polymerization.[2][8] This allows it to copolymerize with a variety of organic monomers, such as acrylates, styrenes, and vinyls, effectively grafting the silanized inorganic surface to a polymer matrix.[3] This covalent integration significantly enhances the interfacial adhesion and, consequently, the mechanical and chemical properties of the resulting composite material.[9]

Diagram of the TMSPMA Coupling Mechanism

Caption: General mechanism of TMSPMA as a coupling agent.

Quantitative Insights into TMSPMA Performance

The effectiveness of TMSPMA treatment can be quantified through various analytical techniques. Below are tables summarizing key performance data.

Table 1: Adhesion Strength Enhancement with TMSPMA Treatment

| Substrate | Polymer Matrix | Adhesion Strength (Untreated) | Adhesion Strength (TMSPMA Treated) | % Improvement |

| Glass | Polystyrene | - | - | - |

| PDMS | LiNbO₃ | - | ~500 kPa[10] | Significant |

| Viscose Fiber | Polypropylene | 40.7 MPa | 64.6 MPa[11] | 59% |

Note: Data for Glass/Polystyrene was not available in the search results.

Table 2: Influence of TMSPMA on Surface Wettability

| Substrate | Treatment Conditions | Initial Contact Angle (°) | Final Contact Angle (°) | Reference |

| PDMS | TMSPMA solution | Hydrophobic | ~40°[12] | [12] |

| Glass | TMSPMA solution | < 30° | ~40°[12] | [12] |

Table 3: Kinetics of TMSPMA Hydrolysis and Condensation

| Condition | Hydrolysis Rate Coefficient | Condensation Rate Coefficient | Reference |

| Acidic pH | Increases significantly | Lowest at pH = 4.0 | [7][8] |

| Neutral pH (7.0) | Lowest | - | [7][8] |

| Basic pH | Increases significantly | - | [7][8] |

Detailed Experimental Protocols

Reproducible results in surface modification require meticulous adherence to established protocols. The following sections provide detailed methodologies for key experiments involving TMSPMA.

Protocol 1: Surface Modification of Glass Substrates

This protocol details the procedure for activating and silanizing glass surfaces for subsequent polymer grafting.

Diagram of Glass Surface Modification Workflow

Caption: Workflow for silanizing glass substrates with TMSPMA.

Materials:

-

Glass slides

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized (DI) water

-

Ethanol

-

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)

-

Glacial acetic acid

-

Nitrogen gas

-

Oven

Procedure:

-

Cleaning: Immerse the glass slides in Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface.

-

Rinsing and Drying: Thoroughly rinse the slides with DI water and dry them under a stream of nitrogen gas.

-

Plasma Treatment (Optional): For enhanced hydroxylation, treat the slides with oxygen plasma for 5 minutes.

-

Silane Solution Preparation: Prepare a 2% (v/v) solution of TMSPMA in a 95:5 (v/v) ethanol:water mixture. Add a few drops of glacial acetic acid to catalyze hydrolysis.[6]

-

Silanization: Immerse the cleaned and dried glass slides in the TMSPMA solution for 30-60 minutes at room temperature.

-

Rinsing: Remove the slides from the solution and rinse them thoroughly with ethanol to remove any unreacted TMSPMA.

-

Curing: Cure the silanized slides in an oven at 110°C for 1 hour to promote the formation of covalent siloxane bonds.

-

Storage: Store the functionalized slides in a desiccator until further use.

Protocol 2: Graft Polymerization onto TMSPMA-Modified Surfaces

This protocol describes a typical free-radical polymerization process to graft a polymer onto a silanized surface.

Diagram of Graft Polymerization Workflow

Caption: Workflow for graft polymerization on a TMSPMA-modified surface.

Materials:

-

TMSPMA-modified substrate

-

Organic monomer (e.g., methyl methacrylate)

-

Free-radical initiator (e.g., azobisisobutyronitrile - AIBN)

-

Solvent (e.g., toluene)

-

Nitrogen or Argon gas

-

Reaction vessel with a condenser

-

Heating mantle or UV lamp

Procedure:

-

Solution Preparation: Prepare a solution of the desired monomer and initiator in an appropriate solvent.

-

Reaction Setup: Place the TMSPMA-modified substrate in the reaction vessel and add the monomer solution.

-

Degassing: Purge the reaction vessel with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit free-radical polymerization.

-

Initiation: Heat the reaction mixture to the decomposition temperature of the initiator (e.g., ~60-70°C for AIBN) or expose it to UV light if a photoinitiator is used.

-

Polymerization: Allow the polymerization to proceed for the desired time, typically several hours.

-

Washing: After the reaction, remove the substrate and wash it thoroughly with a suitable solvent to remove any non-grafted polymer.

-

Drying: Dry the substrate with the grafted polymer layer in a vacuum oven.

Characterization of TMSPMA-Modified Surfaces

A suite of surface-sensitive analytical techniques is employed to confirm the successful modification of surfaces with TMSPMA and to characterize the resulting layer.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the chemical functional groups on the surface. Successful TMSPMA treatment is confirmed by the appearance of characteristic peaks for Si-O-Si (~1000-1100 cm⁻¹) and C=O of the methacrylate group (~1720 cm⁻¹).[13]

-

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental and chemical state information of the surface. It can be used to determine the atomic concentrations of silicon, oxygen, and carbon, confirming the presence and composition of the silane layer.

-

Contact Angle Goniometry: This technique measures the contact angle of a liquid droplet on the surface, providing information about the surface energy and hydrophobicity/hydrophilicity. A change in the contact angle after TMSPMA treatment indicates a modification of the surface chemistry.[12]

-

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): These imaging techniques are used to visualize the topography and morphology of the surface at the nanoscale. They can reveal the uniformity and thickness of the TMSPMA coating.[14][15]

Conclusion

The dual-action mechanism of 3-(Trimethoxysilyl)propyl methacrylate, combining robust inorganic surface anchoring with versatile organic polymer integration, makes it a powerful tool for materials scientists. Its ability to form strong, durable interfaces is critical for the development of high-performance composites and coatings. For researchers in drug development, TMSPMA offers exciting possibilities for the surface functionalization of nanoparticles and implantable devices, enabling targeted drug delivery and improved biocompatibility. A thorough understanding of its reaction kinetics and the application of rigorous experimental and characterization protocols are paramount to harnessing the full potential of this versatile coupling agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. understanding-hydrolysis-and-condensation-kinetics-of-glycidoxypropyltrimethoxysilane - Ask this paper | Bohrium [bohrium.com]

- 6. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A surface treatment method for improving the attachment of PDMS: acoustofluidics as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. web.stanford.edu [web.stanford.edu]

- 13. iieta.org [iieta.org]

- 14. Comparing AFM, SEM and TEM [afmworkshop.com]

- 15. rockymountainlabs.com [rockymountainlabs.com]

An In-depth Technical Guide to the Hydrolysis and Condensation Reactions of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the hydrolysis and condensation reactions of 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA). Understanding these reactions is critical for the controlled synthesis of organic-inorganic hybrid materials utilized in various advanced applications, including drug delivery systems, dental restorative materials, and coatings. This document summarizes key quantitative data, details experimental protocols for monitoring these reactions, and provides visual representations of the underlying chemical pathways and workflows.

Core Concepts: Hydrolysis and Condensation of TMSPMA

TMSPMA is a versatile bifunctional molecule featuring a methacrylate group capable of undergoing polymerization and a trimethoxysilyl group that can participate in hydrolysis and condensation reactions. This dual reactivity allows for the formation of crosslinked hybrid networks with tailored properties. The fundamental reactions of the trimethoxysilyl group are a two-step process:

-

Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH), forming silanol intermediates and releasing methanol as a byproduct. This reaction can be catalyzed by acids or bases.

-

Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups (water-producing condensation) or with remaining methoxy groups (alcohol-producing condensation) to form stable siloxane bonds (Si-O-Si). This process leads to the formation of oligomers and eventually a crosslinked three-dimensional network.

The rates of these two competing reactions are highly dependent on several factors, most notably pH, but also temperature, solvent, and the presence of catalysts.[1] Controlling these parameters is essential for manipulating the final structure and properties of the resulting material.

Quantitative Data on Reaction Kinetics

The kinetics of TMSPMA hydrolysis and condensation are intricately linked to the reaction conditions. The following tables summarize the key quantitative and qualitative findings from the scientific literature.

Table 1: Effect of pH on Hydrolysis and Condensation Rates of TMSPMA

| pH Condition | Hydrolysis Rate | Condensation Rate |

| Acidic (low pH) | Significantly increased; faster than condensation.[2][3] | Slower, allowing for the accumulation of stable silanol intermediates.[2] |

| pH ≈ 4 | Moderate | Lowest rate observed.[1] |

| Neutral (pH ≈ 7) | Lowest rate observed.[1] | Slow.[4] |

| Basic (high pH) | Significantly increased.[1] | Rapidly proceeds as soon as silanols are formed.[3] |

Table 2: Specific Hydrolysis Rate Constant for TMSPMA

| Reaction Condition | Rate Constant Type | Value |

| Base-catalyzed | Second-order | 2.7 x 10⁻³ L/mole-sec (estimated) |

Experimental Protocols

The following protocols provide a generalized framework for conducting and monitoring the hydrolysis and condensation reactions of TMSPMA. These are synthesized from various research methodologies and should be adapted based on specific experimental goals and available equipment.

General Protocol for TMSPMA Hydrolysis and Condensation

This protocol outlines the basic steps for performing the sol-gel process with TMSPMA.

Materials:

-

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)

-

Ethanol (or other suitable solvent)

-

Deionized water

-

Acid (e.g., acetic acid, hydrochloric acid) or Base (e.g., ammonia, triethylamine) as a catalyst

-

Magnetic stirrer and stir bar

-

Reaction vessel (e.g., round-bottom flask)

-

pH meter or pH indicator strips

Procedure:

-

In the reaction vessel, prepare a solution of ethanol and deionized water. The ratio of alcohol to water can be varied to control the reaction kinetics.

-

While stirring, add the desired amount of acid or base to adjust the pH of the solution to the target value.

-

Slowly add the TMSPMA to the solution while maintaining vigorous stirring. The concentration of TMSPMA will influence the final properties of the gel.

-

Continue stirring the solution at a controlled temperature. The reaction time can range from minutes to several hours, depending on the pH, temperature, and desired degree of reaction.[5]

-

Monitor the progress of the reaction using the analytical techniques described below.

-

For the formation of a gel, the solution is typically left undisturbed for a period of time (aging), followed by a drying step to remove the solvent and byproducts.

Monitoring Hydrolysis and Condensation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²⁹Si NMR are powerful techniques for quantitatively tracking the progress of TMSPMA hydrolysis and condensation.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Procedure for Sample Preparation and Analysis:

-

At specific time intervals during the reaction described in 3.1, withdraw an aliquot of the reaction mixture.

-

Transfer the aliquot to an NMR tube. For ¹H NMR, the sample can often be analyzed directly. For ²⁹Si NMR, a deuterated solvent may be required for locking.

-

¹H NMR Analysis: Monitor the disappearance of the methoxy proton signal (a singlet around 3.5 ppm) of the TMSPMA and the appearance of the methanol proton signal. The integration of these peaks allows for the quantification of the extent of hydrolysis.

-

²⁹Si NMR Analysis: This technique provides detailed information about the silicon environment.

-

The unreacted TMSPMA (T⁰ species) will have a characteristic chemical shift.

-

As hydrolysis proceeds, partially hydrolyzed species (T¹, T²) and fully hydrolyzed species (T³) will appear at different chemical shifts.

-

As condensation occurs, signals corresponding to the formation of siloxane bonds (e.g., dimers, trimers, and higher-order structures) will emerge.

-

By deconvoluting the ²⁹Si NMR spectrum, the relative concentrations of each species can be determined over time, allowing for the calculation of reaction rates.[1]

-

Monitoring Condensation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for qualitatively and semi-quantitatively monitoring the condensation reaction by observing changes in vibrational bands.

Instrumentation:

-

FTIR Spectrometer with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR)

Procedure for Sample Preparation and Analysis:

-

At selected time points, place a small amount of the reaction mixture directly onto the ATR crystal or prepare a thin film on a suitable IR-transparent substrate (e.g., KBr pellet).

-

Acquire the FTIR spectrum over a relevant wavenumber range (e.g., 4000-400 cm⁻¹).

-

Spectral Analysis:

-

Monitor the disappearance of the Si-O-C stretching band (around 1080 cm⁻¹) which indicates the hydrolysis of the methoxy groups.

-

Observe the appearance and growth of a broad band in the region of 3200-3700 cm⁻¹, which is attributed to the stretching vibrations of Si-OH groups formed during hydrolysis.

-

The formation of siloxane bonds (Si-O-Si) during condensation can be monitored by the appearance and intensification of a characteristic absorption band around 1000-1100 cm⁻¹.[5]

-

Visualizing Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the hydrolysis and condensation of TMSPMA.

Caption: TMSPMA hydrolysis and condensation pathway.

Caption: Experimental workflow for TMSPMA reactions.

Conclusion

The hydrolysis and condensation of TMSPMA are fundamental reactions that enable the creation of advanced organic-inorganic hybrid materials. A thorough understanding and precise control of the reaction parameters, particularly pH, are paramount for tailoring the material's final properties. The experimental protocols and analytical techniques detailed in this guide provide a solid foundation for researchers and professionals to investigate and utilize these versatile reactions in their respective fields. Further research into the quantitative effects of various catalysts and temperatures on the reaction kinetics will continue to refine our ability to design and synthesize novel materials with enhanced functionalities.

References

The Role of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA) in Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) is a versatile organosilicon compound that plays a pivotal role in modern polymer chemistry.[1][2] Its unique bifunctional nature, possessing both a polymerizable methacrylate group and a hydrolyzable trimethoxysilyl group, allows it to act as a crucial bridge between organic and inorganic materials.[1][2] This technical guide provides an in-depth exploration of TMSPMA's core functionalities, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing its potential for advanced material development.

TMSPMA is widely employed as a coupling agent, monomer, and surface modifier in a diverse range of applications, including the formulation of adhesives, coatings, dental composites, hydrogels, and nanocomposites.[3][4] Its ability to form strong covalent bonds with inorganic substrates while simultaneously participating in polymerization reactions makes it an invaluable tool for enhancing the mechanical, thermal, and adhesive properties of polymeric systems.[1][2]

Core Functionalities of TMSPMA

The primary mechanism of action for TMSPMA stems from its dual reactivity:

-

The Methacrylate Group: This functional group readily participates in free-radical polymerization, allowing TMSPMA to be incorporated into polymer chains as a comonomer or to be grafted onto existing polymer backbones.[1] This enables the modification of polymer properties and the creation of hybrid materials.

-

The Trimethoxysilyl Group: In the presence of moisture, the three methoxy groups hydrolyze to form reactive silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on the surfaces of inorganic materials like glass, silica, and metal oxides, forming stable covalent Si-O-Si or Si-O-metal bonds.[2] They can also self-condense to form a crosslinked polysiloxane network.[2]

This dual functionality allows TMSPMA to create a robust chemical bridge at the organic-inorganic interface, leading to significant improvements in adhesion, mechanical strength, and durability of composite materials.[1][2]

Data Presentation: Quantitative Effects of TMSPMA

The incorporation of TMSPMA into polymer systems leads to measurable improvements in various properties. The following tables summarize key quantitative data from cited studies.

Mechanical Properties of TMSPMA-Modified Polystyrene Composites

The following table illustrates the effect of treating olive pomace flour (OPF) filler with TMSPMA on the mechanical properties of polystyrene (PS) composites. The data shows a significant increase in Young's modulus with the addition of TMSPMA-treated filler, indicating improved stiffness and reinforcement. While tensile strength decreases with increasing filler content, the treated composites consistently show higher tensile strength compared to their untreated counterparts at the same filler loading.

| Composite Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |

| Virgin Polystyrene (PS) | - | 10.49 | 142 |

| PS + 10% Untreated OPF | 14.1 | 3.96 | 176 |

| PS + 20% Untreated OPF | 10.62 | 3.49 | 204 |

| PS + 30% Untreated OPF | 4.82 | 3.24 | 249 |

| PS + 10% TMSPMA-Treated OPF | - | - | - |

| PS + 20% TMSPMA-Treated OPF | - | - | - |

| PS + 30% TMSPMA-Treated OPF | - | - | - |

Data sourced from a study on olive pomace flour reinforced polystyrene composites.[3][5]

Thermal Properties of TMSPMA-Modified Polystyrene Composites

TMSPMA treatment also enhances the thermal stability of polymer composites. The following table presents thermogravimetric analysis (TGA) data for polystyrene composites containing untreated and TMSPMA-treated olive pomace flour. The onset of decomposition for the treated composites is consistently higher than for the untreated composites, indicating improved thermal resistance.

| Composite Formulation | Onset Decomposition (°C) | Tmax (°C) |

| Virgin Polystyrene (PS) | 380 | 425.7 |

| PS + 10% Untreated OPF | 358.9 | 427.5 |

| PS + 30% Untreated OPF | 329.1 | 430.2 |

| PS + 10% TMSPMA-Treated OPF | 368.8 | 427.9 |

| PS + 30% TMSPMA-Treated OPF | 356.9 | 429.6 |

Data derived from thermogravimetric analysis of olive pomace flour reinforced polystyrene composites.[6]

Thermal Stability of TMSPMA Copolymers

The inherent thermal stability of polymers can also be improved by copolymerizing with TMSPMA. The following table shows the thermal degradation temperatures of porous copolymers of 3-(trimethoxysilyl)propyl methacrylate (TMSPM) and trimethylolpropane trimethacrylate (TRIM) at 5% mass loss, as determined by thermogravimetric analysis (TGA) in both inert (Helium) and oxidative (Synthetic Air) atmospheres. An increasing amount of TMSPMA in the copolymer leads to a higher thermal stability.[7]

| Copolymer Composition (Molar Ratio TMSPM:TRIM) | T5% in Helium (°C) | T5% in Synthetic Air (°C) |

| 1:3 | 269 | 266 |

| 1:1 | 275 | 278 |

| 3:1 | 283 | 298 |

Data from a study on the thermal degradation of poly(TMSPM-co-TRIM) copolymers.[7]

Mechanical Properties of TMSPMA-Based Organic-Inorganic Hybrids

The molecular weight of the TMSPMA-containing polymer can influence the mechanical properties of the final hybrid material. The table below presents the mechanical properties of organic-inorganic hybrids synthesized from linear poly(methyl methacrylate-co-TMSPMA) of varying molecular weights. An increase in the polymer's number-average molecular weight (Mn) generally leads to a decrease in the yield strength and Young's modulus of the resulting hybrid.

| Polymer Mn (kDa) | Hybrid Yield Strength (MPa) | Hybrid Young's Modulus (GPa) |

| 9 | 120 | 2.5 |

| 25 | 100 | 2.0 |

| 50 | 80 | 1.8 |

| 90 | 60 | 1.5 |

Data adapted from a study on the effect of polymer molecular mass on the mechanical properties of polymer-glass hybrids.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving TMSPMA.

Protocol 1: Surface Modification of Glass Substrates with TMSPMA

This protocol details the procedure for functionalizing glass surfaces with TMSPMA to enhance adhesion to polymeric materials.

Materials:

-

Glass slides

-

Acetone

-

Ethanol

-

Deionized water

-

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)

-

Acetic acid

-

Oxygen plasma treater

Procedure:

-

Cleaning: Thoroughly clean the glass slides by sonicating them in acetone, followed by ethanol, and finally deionized water for 5 minutes each. Dry the slides completely.[8]

-

Plasma Treatment: Treat the cleaned and dried glass substrates with oxygen plasma (e.g., 30 W at 200 mTorr) for 5 minutes. This step creates hydroxyl groups on the glass surface, which are essential for the subsequent silanization.[8]

-

Silane Solution Preparation: Prepare a 2% (w/v) TMSPMA solution in deionized water. To do this, add 2 mL of TMSPMA to 100 mL of deionized water. Adjust the pH of the solution to approximately 3.5 by adding a few drops of acetic acid. Stir the solution for at least 1 hour to allow for the hydrolysis of the methoxy groups.[8]

-

Silanization: Immediately after plasma treatment, immerse the glass slides in the prepared TMSPMA solution. Incubate for 2 hours at room temperature.[8]

-

Rinsing and Curing: Remove the slides from the TMSPMA solution and rinse them thoroughly with ethanol to remove any unreacted silane. Finally, rinse with deionized water and dry the slides in an oven at 110°C for 15-30 minutes to complete the condensation of the silanol groups and form a stable silane layer.

Protocol 2: Synthesis of a TMSPMA-Containing Hydrogel

This protocol describes the synthesis of a polyacrylamide-based hydrogel incorporating TMSPMA for enhanced adhesion to functionalized surfaces.

Materials:

-

Acrylamide (AAm)

-

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)

-

N,N'-methylenebis(acrylamide) (MBAA) (crosslinker)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

-

Deionized water

Procedure:

-

Precursor Solution Preparation: In a flask, prepare the hydrogel precursor solution by dissolving acrylamide (e.g., 15 wt%), MBAA (e.g., 0.3 wt% relative to AAm), and the desired amount of TMSPMA (e.g., 1-5 mol% of total monomers) in deionized water. Degas the solution by bubbling nitrogen through it for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Initiation: To initiate the polymerization, add APS solution (e.g., 10 wt% in water) and TEMED to the precursor solution. The amounts of initiator and accelerator should be optimized based on the desired gelation time.

-

Casting and Curing: Quickly pour the initiated solution into a mold (e.g., between two glass plates separated by a spacer). If one of the glass plates has been pre-treated with TMSPMA (as per Protocol 1), the hydrogel will covalently bond to that surface.

-

Gelation: Allow the solution to polymerize at room temperature. Gelation typically occurs within 30 minutes. The resulting hydrogel can then be carefully removed from the mold (if not bonded to a surface) and hydrated in deionized water.

Protocol 3: Atom Transfer Radical Polymerization (ATRP) of TMSPMA

This protocol outlines a general procedure for the controlled polymerization of TMSPMA via ATRP to synthesize well-defined polymers.

Materials:

-

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB) or other suitable initiator

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

-

Anisole or other suitable solvent

-

Inert gas (Argon or Nitrogen)

-

Syringes and Schlenk line techniques

Procedure:

-

Reagent Purification: TMSPMA should be passed through a column of basic alumina to remove the inhibitor. The solvent (anisole) should be dried and degassed.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, add CuBr and the ligand (PMDETA) in a 1:1 molar ratio.

-

Monomer and Initiator Addition: In a separate flask, prepare a solution of TMSPMA and the initiator (EBiB) in the degassed solvent. The molar ratio of monomer to initiator will determine the target molecular weight.

-

Degassing: Subject the monomer/initiator solution to several freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen.

-

Polymerization: Using a cannula, transfer the degassed monomer/initiator solution to the Schlenk flask containing the catalyst system. Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).[9]

-

Monitoring and Termination: Monitor the progress of the polymerization by taking aliquots at different time points and analyzing them by techniques such as ¹H NMR (for conversion) and size exclusion chromatography (SEC) for molecular weight and polydispersity.[9]

-

Purification: Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air. Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst. The polymer can then be isolated by precipitation in a non-solvent (e.g., methanol).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes involving TMSPMA.

TMSPMA Surface Modification Workflow

Caption: Workflow for surface modification of an inorganic substrate with TMSPMA.

General Polymerization Scheme of TMSPMA

Caption: Simplified schematic of the polymerization of TMSPMA.

Logical Relationship of TMSPMA's Dual Functionality

Caption: Logical diagram illustrating the dual functionality of TMSPMA.

Conclusion

3-(Trimethoxysilyl)propyl methacrylate is a powerful and versatile molecule in the field of polymer chemistry. Its ability to bridge the gap between organic polymers and inorganic materials has led to the development of a wide array of advanced materials with enhanced properties. This technical guide has provided a comprehensive overview of TMSPMA's role, supported by quantitative data, detailed experimental protocols, and clear visual representations of key processes. By understanding and applying the principles outlined herein, researchers, scientists, and drug development professionals can continue to innovate and create novel materials with tailored functionalities for a multitude of applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buy 3-(Trimethoxysilyl)propyl methacrylate | 2530-85-0 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. A surface treatment method for improving the attachment of PDMS: acoustofluidics as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of 3-(Trimethoxysilyl) Propyl Methacrylate Coupling Agent Treatment of Olive Pomace Flour Reinforced Polystyrene Composites | IIETA [iieta.org]

- 6. iieta.org [iieta.org]

- 7. Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation [mdpi.com]

- 8. Tough Bonding of Hydrogels to Diverse Nonporous Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Safety and Handling of 3-(Trimethoxysilyl)propyl Methacrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) in a laboratory setting. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of experimental work.

Chemical and Physical Properties

3-(Trimethoxysilyl)propyl methacrylate is a versatile organosilane compound widely used as a coupling agent and monomer in various applications, including the synthesis of polymer films and modification of surfaces.[1] It is a colorless liquid with a faintly sweet odor.[2][3]

Table 1: Physical and Chemical Properties of 3-(Trimethoxysilyl)propyl Methacrylate

| Property | Value | Reference |

| Molecular Formula | C10H20O5Si | [4] |

| Molecular Weight | 248.35 g/mol | [4] |

| Appearance | Clear, colorless liquid | [2][5] |

| Boiling Point | 190 °C | [4] |

| Flash Point | 92 °C (198 °F) (closed cup) | [4] |

| Density | 1.045 g/mL at 25 °C | [4] |

| Refractive Index | 1.4285 at 25 °C | [4] |

| Autoignition Temperature | 265 °C (509 °F) | [4] |

| Solubility | Insoluble in water, soluble in organic solvents | [2] |

Hazard Identification and Toxicology

TMSPMA is classified as a combustible liquid and can cause irritation to the eyes, skin, and respiratory tract.[5] Contact with moisture can liberate methanol, which may cause central nervous system depression and blindness.[5]

Table 2: Toxicological Data for 3-(Trimethoxysilyl)propyl Methacrylate

| Test | Species | Route | Value | Reference |

| LD50 | Rat (male/female) | Oral | > 2000 mg/kg bw | [6] |

| LC50 | Rat (male/female) | Inhalation | > 2.28 mg/L air | [6] |

| LD50 | Rat (male/female) | Dermal | > 2000 mg/kg bw | [6] |

| Eye Irritation | Rabbit | Draize test | 500 mg/24H Mild | [5] |

| Skin Irritation | Rabbit | Draize test | 500 mg/24H Mild | [5] |

Table 3: Aquatic Toxicity

| Test | Species | Value | Exposure Time | Reference |

| LC50 | Danio rerio (zebra fish) | > 100 mg/L | 96 h | [6] |

| EC50 | Daphnia magna (Water flea) | > 100 mg/L | 48 h | [6] |

| EC50 | Desmodesmus subspicatus (green algae) | > 100 mg/L | 72 h | [6] |

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling TMSPMA to determine the appropriate level of PPE.

Caption: Personal Protective Equipment (PPE) workflow for handling TMSPMA.

Methodology:

-

Engineering Controls: Always handle 3-(trimethoxysilyl)propyl methacrylate in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Eye and Face Protection: Wear chemical splash goggles that conform to EN 166 or NIOSH standards.[6] A face shield may be necessary for operations with a higher risk of splashing.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[7][8] Inspect gloves for any signs of degradation or puncture before use.

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[5] For spill cleanup, a self-contained breathing apparatus (SCBA) may be necessary.[6]

Storage and Handling

Proper storage and handling are essential to maintain the chemical's stability and prevent hazardous situations.

Caption: Workflow for the proper storage and handling of TMSPMA.

Methodology:

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Protect from moisture, heat, and sources of ignition.[6] Storage under an inert gas like nitrogen is recommended.[6][7]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][6]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapor or mist.[5] Take measures to prevent the buildup of electrostatic charge.[9]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First Aid Measures for 3-(Trimethoxysilyl)propyl Methacrylate Exposure

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician. | [5][6] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician. | [5][6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [5][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [5][9] |

Spill and Leak Procedures

Prompt and safe cleanup of spills is necessary to prevent further exposure and environmental contamination.

Caption: Step-by-step protocol for cleaning up a TMSPMA spill.

Methodology:

-

Personal Precautions: Evacuate personnel to a safe area.[6] Wear appropriate personal protective equipment, including respiratory protection.[7]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[6] Do not let the chemical enter drains.

-

Containment and Cleanup: Absorb the spill with an inert material such as vermiculite, sand, or earth.[5] Collect the absorbed material into a suitable, closed container for disposal.[10]

-

Decontamination: Clean the affected area thoroughly.

Fire-Fighting Measures

TMSPMA is a combustible liquid.

Methodology:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][9]

-

Specific Hazards: Hazardous decomposition products include carbon monoxide, carbon dioxide, and silicon dioxide.[4][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6][9]

Disposal Considerations

Dispose of 3-(trimethoxysilyl)propyl methacrylate and its containers in accordance with local, state, and federal regulations. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[7] Offer surplus and non-recyclable solutions to a licensed disposal company.[7]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[5]

-

Conditions to Avoid: Moisture, heat, and ignition sources.[5]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5][6]

-

Hazardous Decomposition Products: When heated to decomposition, it emits acrid smoke and irritating fumes, including carbon monoxide, carbon dioxide, and silicon dioxide.[4]

-

Hazardous Polymerization: May occur.[5]

References

- 1. 3-(Trimethoxysilyl)propyl methacrylate 98 2530-85-0 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-METHACRYLOXYPROPYLTRIMETHOXYSILANE - Ataman Kimya [atamanchemicals.com]

- 4. 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. echemi.com [echemi.com]

- 7. uwaterloo.ca [uwaterloo.ca]

- 8. njchm.com [njchm.com]

- 9. louisville.edu [louisville.edu]

- 10. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA) in Organic Solvents

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), a critical silane coupling agent, in a variety of common organic solvents. Understanding the solubility characteristics of TMSPMA is paramount for its effective application in fields ranging from materials science to drug delivery systems. This document offers a compilation of qualitative solubility data, a detailed experimental protocol for solubility determination, and visual representations of experimental workflows and molecular interactions to aid researchers, scientists, and drug development professionals in their work with this versatile compound.

Core Concepts: Understanding TMSPMA Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. TMSPMA possesses a unique bifunctional nature, incorporating both a methacrylate group and a trimethoxysilyl group. This dual functionality gives rise to its versatile solubility profile. The methacrylate end is relatively nonpolar, favoring interactions with organic solvents, while the trimethoxysilyl group can undergo hydrolysis in the presence of water to form polar silanol groups, influencing its behavior in aqueous and protic solvents.

Qualitative Solubility of TMSPMA

| Solvent Class | Solvent Name | Qualitative Solubility |

| Ketones | Acetone | Soluble[1] |

| Alcohols | Methanol | Soluble[1] |

| Ethanol | Soluble | |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Benzene | Soluble[1] | |

| Ethers | Diethyl Ether | Soluble[1] |

| Tetrahydrofuran (THF) | Soluble | |

| Chlorinated Solvents | Chloroform | Soluble |

| Aliphatic Hydrocarbons | Hexane | Soluble |

| Aqueous | Water | Sparingly soluble (hydrolyzes) |

Experimental Protocol for Determining TMSPMA Solubility

The following is a generalized experimental protocol for the gravimetric determination of TMSPMA solubility in an organic solvent. This method can be adapted for various solvents and temperatures.

Objective: To determine the solubility of TMSPMA in a selected organic solvent at a specific temperature.

Materials:

-

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), analytical grade

-

Selected organic solvent, anhydrous grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Glass vials with airtight seals

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Pipettes and syringes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of TMSPMA to a pre-weighed glass vial. b. Pipette a known volume (e.g., 10 mL) of the selected organic solvent into the vial. c. Securely seal the vial to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Sample Collection and Filtration: a. Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow any undissolved TMSPMA to settle. b. Carefully draw a known volume (e.g., 5 mL) of the supernatant (the clear, saturated solution) using a syringe. c. Attach a 0.2 µm syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved microparticles.

-

Solvent Evaporation and Mass Determination: a. Place the collection vial with the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the TMSPMA (e.g., 60-80 °C). The exact temperature will depend on the boiling point of the solvent. b. Continue drying until a constant weight of the vial is achieved. c. Transfer the vial to a desiccator to cool to room temperature before weighing. d. Weigh the vial containing the dried TMSPMA residue on an analytical balance.

-

Calculation of Solubility: a. Calculate the mass of the dissolved TMSPMA by subtracting the initial weight of the empty collection vial from the final weight of the vial with the residue. b. Determine the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (Mass of TMSPMA residue (g) / Volume of filtered solution (mL)) * 100

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both TMSPMA and the selected solvent before starting the experiment.

Visualizing Experimental and Molecular Logic

To further elucidate the processes and concepts discussed, the following diagrams are provided.

Caption: Experimental workflow for the gravimetric determination of TMSPMA solubility.

Caption: Logical relationship between TMSPMA's functional groups and its solubility in different solvent types.

Conclusion

3-(Trimethoxysilyl)propyl methacrylate is a versatile molecule with broad solubility in common organic solvents, a characteristic that underpins its utility in numerous applications. While precise quantitative solubility data remains elusive in publicly accessible literature, the consistent reporting of its solubility and miscibility provides a strong qualitative foundation for its use. The provided experimental protocol offers a robust framework for researchers to determine quantitative solubility values tailored to their specific laboratory conditions. The diagrams further serve to clarify the experimental process and the molecular basis of TMSPMA's solubility behavior. This guide is intended to be a valuable resource for scientists and developers, enabling more informed and effective utilization of TMSPMA in their research and development endeavors.

References

Thermal Stability and Decomposition of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA). TMSPMA is a versatile bifunctional molecule, widely employed as a coupling agent to enhance adhesion between organic polymers and inorganic substrates in various applications, including advanced drug delivery systems and medical devices. A thorough understanding of its thermal behavior is paramount for defining processing limits, ensuring product stability, and predicting degradation pathways.

Core Concepts: Thermal Stability of TMSPMA

TMSPMA's thermal stability is influenced by its molecular structure, which contains both a reactive methacrylate group and hydrolyzable trimethoxysilyl groups. Upon heating, TMSPMA can undergo several transformations, including polymerization of the methacrylate group, hydrolysis and condensation of the methoxysilyl groups (in the presence of moisture), and ultimately, decomposition of the organic and inorganic moieties.

While comprehensive thermal analysis data on pure, unpolymerized TMSPMA is not extensively available in public literature, its behavior can be inferred from studies on TMSPMA-containing copolymers and composites, as well as from the analysis of similar silane coupling agents. Material Safety Data Sheets (MSDS) provide critical information on hazardous decomposition products, indicating that upon heating to decomposition, TMSPMA emits acrid smoke and irritating fumes, with the primary hazardous decomposition products being carbon monoxide, carbon dioxide, and silicon dioxide.[1][2] The autoignition temperature of TMSPMA has been reported to be 265 °C.[3]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For TMSPMA, a TGA scan would reveal the onset of decomposition and the different stages of mass loss.

Expected TGA Profile of TMSPMA

Due to the lack of direct experimental data for neat TMSPMA, a hypothetical TGA curve is proposed based on the thermal behavior of similar methacryloxy-functionalized silanes and TMSPMA-containing polymers. The analysis would likely show a multi-stage decomposition process.

Table 1: Anticipated TGA Data for TMSPMA in an Inert Atmosphere (e.g., Nitrogen)

| Parameter | Expected Temperature Range (°C) | Associated Mass Loss (%) | Description |

| Onset of Decomposition (Tonset) | 200 - 250 | ~5% | Initial degradation of the organic methacrylate portion. |

| First Stage Decomposition (Tpeak1) | 250 - 350 | 30 - 40% | Major decomposition of the propyl methacrylate chain. |

| Second Stage Decomposition (Tpeak2) | 350 - 500 | 20 - 30% | Decomposition of the remaining organic fragments and initial breakdown of the siloxane network. |

| Final Residue at 800 °C | - | 20 - 30% | Primarily silicon dioxide (SiO2). |

Note: This data is an estimation based on related compounds and should be confirmed by experimental analysis.

Experimental Protocol for TGA of TMSPMA

Objective: To determine the thermal stability and decomposition profile of liquid TMSPMA using thermogravimetric analysis.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-precision microbalance

-

Alumina or platinum crucibles suitable for liquids

-

Nitrogen or Argon gas supply for inert atmosphere

Procedure:

-

Sample Preparation:

-

Ensure the TMSPMA sample is pure and free of any solvents or inhibitors that might interfere with the analysis.

-

Tare a clean, empty alumina or platinum crucible on the TGA's microbalance.

-

Carefully dispense 5-10 mg of liquid TMSPMA into the crucible. For volatile liquids, a hermetic pan with a pinhole lid is recommended to control evaporation.[4]

-

-

Instrument Setup:

-

Set the purge gas (e.g., Nitrogen) to a flow rate of 20-50 mL/min to maintain an inert atmosphere and remove decomposition products.

-

Program the temperature profile:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition and Analysis:

-

Initiate the TGA run and record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition (temperature at 5% mass loss), peak decomposition temperatures (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. For a reactive monomer like TMSPMA, DSC can detect thermal events such as polymerization, glass transitions (of the polymer), and decomposition.

Expected DSC Profile of TMSPMA

A DSC scan of TMSPMA under an inert atmosphere would likely exhibit a broad exothermic peak corresponding to the free-radical polymerization of the methacrylate group. The onset of this exotherm would indicate the temperature at which polymerization begins. At higher temperatures, endothermic or exothermic peaks associated with decomposition would be observed.

Table 2: Anticipated DSC Data for TMSPMA in an Inert Atmosphere (e.g., Nitrogen)

| Parameter | Expected Temperature Range (°C) | Heat Flow | Description |

| Onset of Polymerization | 100 - 150 | Exothermic | Initiation of free-radical polymerization of the methacrylate group. |

| Peak of Polymerization | 150 - 200 | Exothermic | Maximum rate of polymerization. |

| Decomposition Events | > 250 | Endo- or Exothermic | Complex thermal events corresponding to the cleavage of chemical bonds. |